molecular formula C14H16FN B2430154 3-Cyclohexyl-7-fluoro-1H-indole CAS No. 1699641-91-2

3-Cyclohexyl-7-fluoro-1H-indole

Cat. No.: B2430154
CAS No.: 1699641-91-2
M. Wt: 217.287
InChI Key: VVHZRSAVPVHSGM-UHFFFAOYSA-N
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Description

3-Cyclohexyl-7-fluoro-1H-indole is a chemical compound with the molecular formula C14H16FN. It is a derivative of indole, a heterocyclic aromatic organic compound. The presence of a cyclohexyl group at the third position and a fluorine atom at the seventh position of the indole ring makes this compound unique. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-7-fluoro-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.

    Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-7-fluoro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce double bonds or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce fully saturated derivatives .

Scientific Research Applications

3-Cyclohexyl-7-fluoro-1H-indole has several scientific research applications:

    Pharmaceuticals: Indole derivatives are known for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Biological Studies: The compound can be used as a probe to study biological processes involving indole derivatives.

    Material Science: Indole derivatives are used in the development of organic semiconductors and other advanced materials.

    Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-7-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. The presence of the cyclohexyl and fluorine groups can enhance the compound’s binding affinity and selectivity. The exact mechanism depends on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexyl-1H-indole: Lacks the fluorine atom at the seventh position.

    7-Fluoro-1H-indole: Lacks the cyclohexyl group at the third position.

    3-Cyclohexyl-5-fluoro-1H-indole: Has the fluorine atom at the fifth position instead of the seventh.

Uniqueness

3-Cyclohexyl-7-fluoro-1H-indole is unique due to the specific positioning of the cyclohexyl and fluorine groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct pharmacological properties and applications .

Properties

IUPAC Name

3-cyclohexyl-7-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN/c15-13-8-4-7-11-12(9-16-14(11)13)10-5-2-1-3-6-10/h4,7-10,16H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHZRSAVPVHSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CNC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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